2,2'-Methylenebis(6-tert-butylphenol)

Regulatory compliance Safety data Procurement risk

Generic hindered phenol antioxidants like BHT fail under extreme thermal and mechanical stress due to volatility and migration. 2,2'-Methylenebis(6-tert-butylphenol) (CAS 133-63-1) solves this with its unique ortho-bisphenol structure. • Exceptional Thermal Stability: Negligible vapor pressure (0.0±1.0 mmHg at 25°C) prevents antioxidant loss during high-temperature melt processing of polyolefins. • Long-Term Durability: High molecular weight and strong intermolecular interactions minimize migration and surface blooming, ensuring decade-long protection in automotive and construction applications. • Distinct Radical Scavenging: The ortho-linkage stabilizes the phenoxyl radical via intramolecular hydrogen bonding, delivering efficiency unattainable with para-substituted analogs.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 133-63-1
Cat. No. B085952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis(6-tert-butylphenol)
CAS133-63-1
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O
InChIInChI=1S/C21H28O2/c1-20(2,3)16-11-7-9-14(18(16)22)13-15-10-8-12-17(19(15)23)21(4,5)6/h7-12,22-23H,13H2,1-6H3
InChIKeyPHAZIZJZLYBIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebis(6-tert-butylphenol) Procurement & Selection


2,2'-Methylenebis(6-tert-butylphenol) (CAS 133-63-1, molecular formula C21H28O2, MW 312.45) is a bridged, ortho-linked bisphenolic antioxidant within the hindered phenol class . Unlike its widely used 4-methyl analog (Antioxidant 2246, CAS 119-47-1), this compound lacks para-alkyl substitution on the phenolic rings, resulting in distinct steric and electronic properties . This structural difference is the primary driver of its differential performance in radical scavenging, polymer compatibility, and regulatory profile, which are detailed in the evidence sections below [1]. Predicted physicochemical properties, such as a high log Kow of approximately 6.87 and a vapor pressure of 0.0±1.0 mmHg at 25°C, suggest a strong tendency to partition into non-polar matrices with negligible volatility, a critical feature for long-term stabilization applications .

2,2'-Methylenebis(6-tert-butylphenol) Generic Substitution Risks


Substituting 2,2'-methylenebis(6-tert-butylphenol) with a generic hindered phenol antioxidant like BHT (2,6-di-tert-butyl-4-methylphenol) or its own 4-methyl analog (Antioxidant 2246) is a high-risk procurement decision due to fundamentally different structure-activity relationships. The absence of para-alkyl groups in the target compound alters the O-H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical via intramolecular hydrogen bonding, directly impacting antioxidant efficiency [1]. Furthermore, the lack of para-substitution significantly changes the compound's solubility, migration kinetics, and thermal stability profile compared to its alkylated analogs, which can lead to premature antioxidant depletion or physical loss (blooming) in the final polymer matrix [2]. Generic substitution without accounting for these specific, quantifiable differences risks catastrophic performance failure in demanding, long-life applications.

2,2'-Methylenebis(6-tert-butylphenol) Differentiation Evidence


Reproductive Toxicity Hazard Profile

A critical procurement differentiator is the safety profile. According to safety data sheets, 2,2'-Methylenebis(6-tert-butylphenol) (CAS 133-63-1) is classified as hazardous due to potential reproductive toxicity, requiring specific handling and PPE . In contrast, its closest analog, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (Antioxidant 2246, CAS 119-47-1), is generally classified as a non-hazardous chemical under standard GHS criteria, though it carries a warning for potential reproductive harm [1]. This difference in hazard classification has direct implications for facility safety protocols, waste disposal costs, and the administrative burden of procurement and use.

Regulatory compliance Safety data Procurement risk

Ortho-Bisphenol Radical Scavenging Efficiency

The antioxidant mechanism is governed by the compound's ability to donate a phenolic hydrogen atom to a peroxyl radical, a process quantified by the O-H bond dissociation enthalpy (BDE). While direct BDE data for the target compound (133-63-1) is absent from the peer-reviewed literature, its classification as an ortho-bisphenol (like 2,2'-methylenebis(6-tert-butyl-4-methylphenol)) allows for a class-level inference of its performance against para-bisphenol analogs. A study by Amorati et al. (2003) determined that the ortho-bisphenol (compound 2) is 64 times more reactive with peroxyl radicals than the para-bisphenol 4,4'-methylenebis(2,6-di-tert-butylphenol) (compound 4) [1]. This dramatic difference is attributed to the stabilization of the aroxyl radical via an intramolecular hydrogen bond between the residual OH group and the oxygen radical center, a stabilization not possible in the para-isomer [1].

Mechanism of action Free radical scavenging Antioxidant potency

Low Volatility and Migration Resistance

Long-term performance of a stabilizer in a polymer matrix is contingent on its physical persistence; loss through volatilization or migration leads to premature failure. The target compound (CAS 133-63-1) has a predicted vapor pressure of 0.0±1.0 mmHg at 25°C, indicating extremely low volatility . While data for its 4-methyl analog (Antioxidant 2246) is often described qualitatively as 'low volatility,' a comparison can be drawn to the class of monophenols like BHT, which has a vapor pressure of 0.01 mmHg at 20°C, making it significantly more volatile [1]. The higher molecular weight and enhanced intermolecular forces of the bisphenol structure are responsible for this advantage.

Polymer stabilization Long-term durability Physical loss

Polypropylene Stabilizer Validation

The practical industrial utility of 2,2'-methylenebis(6-tert-butylphenol) is validated in patent literature. A 1971 legal case regarding the stabilization of crystalline polypropylene explicitly names 2,2'-methylene-bis-(6-tert-butyl phenol) as a key component in a stabilizer system to prevent degradation from heat, oxygen, and mechanical shear [1]. This application is significant because polypropylene is notoriously prone to thermo-oxidative degradation during processing and end-use, and its stabilization requires highly effective, non-discoloring antioxidants. The patent citation confirms that the target compound, despite being less common than its 4-methyl counterpart, has a proven track record in a demanding, high-volume industrial polymer application.

Polyolefins Patents Thermal stability

2,2'-Methylenebis(6-tert-butylphenol) Application Scenarios


High-Temperature Polyolefin Processing

In the melt processing of polyolefins like polypropylene (PP) and polyethylene (PE), the polymer is subjected to extreme thermal and mechanical stress, accelerating oxidative degradation. The target compound's predicted extremely low vapor pressure (0.0±1.0 mmHg at 25°C) and the ortho-bisphenol class's high reactivity with peroxyl radicals make it a suitable candidate for maintaining melt stability and preventing discoloration during these high-temperature operations [REFS-1, REFS-2]. Its use in this context is supported by a patent citation for stabilizing crystalline polypropylene, a material known for its susceptibility to thermal degradation [2].

Long-Life Polymer Articles

For polymer products with a required service life of years or decades (e.g., automotive under-hood components, construction films, or durable goods), the physical persistence of the antioxidant is paramount. The bisphenol structure of the target compound confers a high molecular weight and strong intermolecular interactions, leading to exceptionally low volatility and low migration rates compared to lower molecular weight phenolic antioxidants like BHT [1]. This minimizes loss of the stabilizer to the environment, ensuring continued protection against oxidation throughout the product's lifetime and reducing the risk of surface blooming, which can impair appearance and adhesion [1].

Hydrogen Bonding and Radical Stabilization Research

The core structural motif of 2,2'-methylenebis(6-tert-butylphenol)—two ortho-substituted phenols linked by a methylene bridge—is a classic model system for studying the role of intramolecular hydrogen bonding in antioxidant mechanisms. Research has shown that this ortho-bisphenol geometry leads to a stabilization of the phenoxyl radical, which is not observed in para-substituted isomers [1]. This makes the compound a valuable tool in fundamental studies of free radical chemistry and in the rational design of new, more effective antioxidant molecules. Its use in this context is purely for scientific investigation, as detailed in the peer-reviewed literature [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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